N'-[(E)-(2,4-dihydroxyphenyl)methylidene]nonane-1-sulfonohydrazide
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Overview
Description
N’-[(E)-(2,4-dihydroxyphenyl)methylidene]nonane-1-sulfonohydrazide is a Schiff base hydrazone compound Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(2,4-dihydroxyphenyl)methylidene]nonane-1-sulfonohydrazide typically involves the condensation reaction between 2,4-dihydroxybenzaldehyde and nonane-1-sulfonohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions. The reaction mixture is heated to facilitate the formation of the Schiff base hydrazone, which is then purified by recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(2,4-dihydroxyphenyl)methylidene]nonane-1-sulfonohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfonyl derivatives.
Reduction: Reduction reactions can convert the Schiff base to the corresponding amine.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonohydrazide moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfonyl derivatives.
Reduction: Corresponding amines.
Substitution: :
Properties
Molecular Formula |
C16H26N2O4S |
---|---|
Molecular Weight |
342.5 g/mol |
IUPAC Name |
N-[(E)-(2,4-dihydroxyphenyl)methylideneamino]nonane-1-sulfonamide |
InChI |
InChI=1S/C16H26N2O4S/c1-2-3-4-5-6-7-8-11-23(21,22)18-17-13-14-9-10-15(19)12-16(14)20/h9-10,12-13,18-20H,2-8,11H2,1H3/b17-13+ |
InChI Key |
ZMKBJRXMRXRIAB-GHRIWEEISA-N |
Isomeric SMILES |
CCCCCCCCCS(=O)(=O)N/N=C/C1=C(C=C(C=C1)O)O |
Canonical SMILES |
CCCCCCCCCS(=O)(=O)NN=CC1=C(C=C(C=C1)O)O |
Origin of Product |
United States |
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